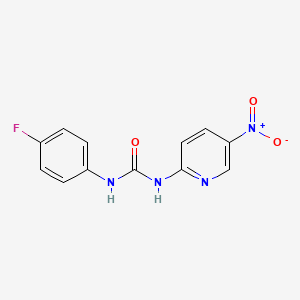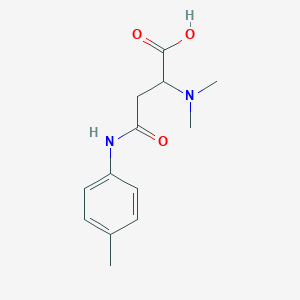
N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine
Übersicht
Beschreibung
N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine, also known as DMXAA, is a synthetic compound that has been extensively researched for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s by a team of chemists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which play a key role in the immune response against cancer cells.
Biochemical and Physiological Effects
N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and the activation of immune cells such as macrophages and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine for use in laboratory experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer therapies. However, N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine has also been shown to have some limitations, including its relatively short half-life in the body and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine. One area of interest is the development of new formulations and delivery methods that could enhance its anti-tumor activity and reduce its toxicity. Another area of research is the identification of biomarkers that could be used to predict which patients are most likely to respond to N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine treatment. Finally, there is ongoing research into the potential use of N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine in combination with other anti-cancer agents, such as immunotherapies and targeted therapies, to enhance its anti-tumor activity and improve patient outcomes.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, it has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. N~2~,N~2~-dimethyl-N~4~-(4-methylphenyl)asparagine has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-4-(4-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-4-6-10(7-5-9)14-12(16)8-11(13(17)18)15(2)3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHFGAAGWPZZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 3-methyl-5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4128263.png)

![4-[({[1-(1-adamantyl)butyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4128286.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide](/img/structure/B4128287.png)
![N-[4-(diethylamino)phenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4128294.png)
![methyl 5-ethyl-2-[({[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128301.png)
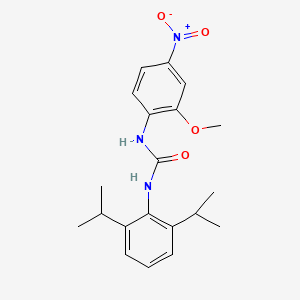
![1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B4128306.png)
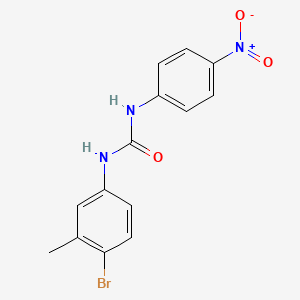
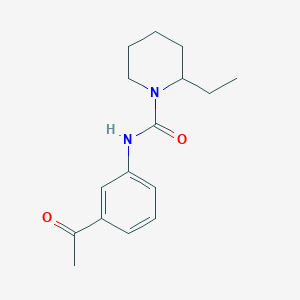
![4-methoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4128332.png)
![ethyl 2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4128346.png)
